Cas no 89767-25-9 (N1-(3-methylbutyl)benzene-1,2-diamine)

N1-(3-methylbutyl)benzene-1,2-diamine is a diamine derivative featuring a benzene ring substituted with amino groups at the 1,2-positions and a 3-methylbutyl chain at the N1 position. This compound is of interest in organic synthesis and coordination chemistry due to its bifunctional reactivity, serving as a versatile building block for heterocyclic compounds, ligands, or polymer precursors. The branched alkyl group enhances solubility in organic solvents, while the aromatic diamine moiety enables participation in condensation or complexation reactions. Its structural features make it suitable for applications in materials science, particularly in the development of specialized polymers or metal-organic frameworks. The compound requires careful handling under inert conditions due to potential air sensitivity.
N1-(3-methylbutyl)benzene-1,2-diamine structure
89767-25-9 structure
Product Name:N1-(3-methylbutyl)benzene-1,2-diamine
CAS No:89767-25-9
MF:C11H18N2
MW:178.274022579193
CID:589711
PubChem ID:13262876
Update Time:2025-06-14

N1-(3-methylbutyl)benzene-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediamine, N-(3-methylbutyl)-
    • 2-N-(3-methylbutyl)benzene-1,2-diamine
    • N~1~-(3-Methylbutyl)benzene-1,2-diamine
    • N1-(3-METHYLBUTYL)BENZENE-1,2-DIAMINE
    • N-isoamyl-o-phenylenediamine
    • MFCD11187130
    • XCTNWXIXVVHSMQ-UHFFFAOYSA-N
    • N1-isopentylbenzene-1,2-diamine
    • 89767-25-9
    • DTXSID40532870
    • F1911-3712
    • AKOS009236150
    • SCHEMBL7741393
    • N1-(3-methylbutyl)benzene-1,2-diamine
    • Inchi: 1S/C11H18N2/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-6,9,13H,7-8,12H2,1-2H3
    • InChI Key: XCTNWXIXVVHSMQ-UHFFFAOYSA-N
    • SMILES: N(C1C=CC=CC=1N)CCC(C)C

Computed Properties

  • Exact Mass: 178.146998583g/mol
  • Monoisotopic Mass: 178.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 38Ų

N1-(3-methylbutyl)benzene-1,2-diamine Pricemore >>

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Additional information on N1-(3-methylbutyl)benzene-1,2-diamine

Recent Advances in the Study of N1-(3-methylbutyl)benzene-1,2-diamine (CAS: 89767-25-9) and Its Applications in Chemical Biology and Medicine

N1-(3-methylbutyl)benzene-1,2-diamine (CAS: 89767-25-9) is a chemical compound of significant interest in the fields of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile building block for the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug discovery.

One of the key areas of research involving N1-(3-methylbutyl)benzene-1,2-diamine is its role as a precursor in the synthesis of heterocyclic compounds. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the construction of benzimidazole derivatives, which exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The study reported that modifications to the 3-methylbutyl side chain could significantly influence the compound's binding affinity to target proteins, suggesting a promising avenue for structure-activity relationship (SAR) optimization.

In addition to its synthetic applications, N1-(3-methylbutyl)benzene-1,2-diamine has been investigated for its direct biological effects. A recent preprint on bioRxiv (2024) revealed that this compound exhibits moderate inhibitory activity against certain kinases involved in inflammatory pathways. The researchers employed molecular docking and in vitro assays to elucidate the mechanism of inhibition, identifying potential interactions with the ATP-binding site of the target kinases. These findings position the compound as a potential lead for the development of anti-inflammatory drugs.

Another noteworthy development is the use of N1-(3-methylbutyl)benzene-1,2-diamine in the design of metal-chelating agents. A study in Inorganic Chemistry (2023) explored its coordination chemistry with transition metals, such as copper and iron, to create complexes with potential applications in imaging and catalysis. The researchers highlighted the compound's ability to form stable chelates, which could be leveraged for the development of new diagnostic or therapeutic tools in precision medicine.

Despite these promising findings, challenges remain in the practical application of N1-(3-methylbutyl)benzene-1,2-diamine. Issues such as solubility, stability, and metabolic clearance need to be addressed to fully realize its potential in drug development. Ongoing research is focusing on derivatization strategies to improve these physicochemical properties while retaining or enhancing biological activity. Collaborative efforts between academic and industrial researchers are expected to accelerate progress in this area.

In conclusion, N1-(3-methylbutyl)benzene-1,2-diamine (CAS: 89767-25-9) represents a valuable scaffold in chemical biology and medicinal chemistry. Its versatility in synthesis, combined with its intrinsic biological activities, makes it a compelling subject for further investigation. Future studies should aim to explore its applications in targeted drug delivery, combination therapies, and other emerging areas of biomedical research. The compound's potential to contribute to the development of new therapeutics underscores the importance of continued investment in its research and development.

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